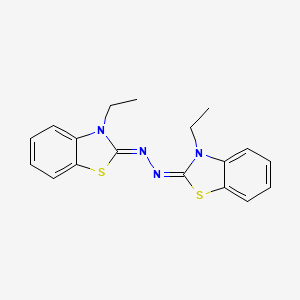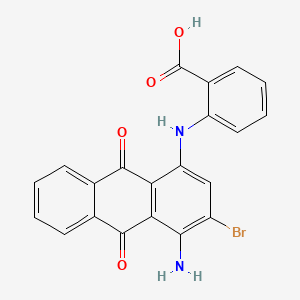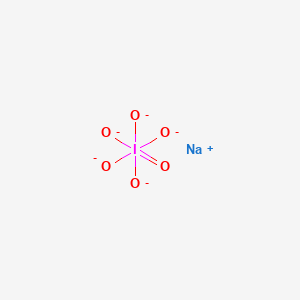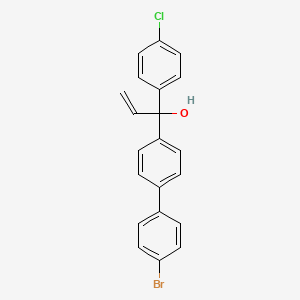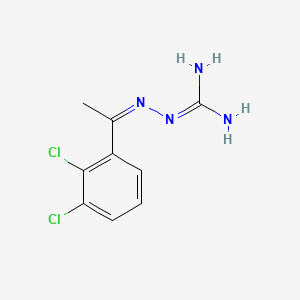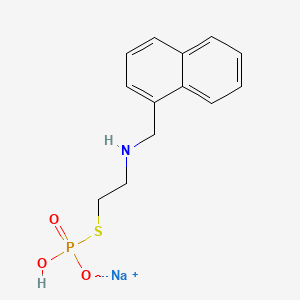
sodium;morpholin-4-ide;nonanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;morpholin-4-ide;nonanedioic acid is a compound that combines the properties of sodium, morpholine, and nonanedioic acid. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms . The combination of these components results in a compound with unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;morpholin-4-ide;nonanedioic acid typically involves the reaction of nonanedioic acid with morpholine in the presence of sodium. The process can be summarized as follows:
Reaction of Nonanedioic Acid with Morpholine: Nonanedioic acid is reacted with morpholine under controlled conditions to form a morpholine-nonanedioic acid complex.
Addition of Sodium: Sodium is then added to the reaction mixture to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;morpholin-4-ide;nonanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may result in reduced forms with altered chemical properties .
Applications De Recherche Scientifique
Sodium;morpholin-4-ide;nonanedioic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development.
Industry: It is used in industrial processes, such as the production of polymers and other chemical products
Mécanisme D'action
The mechanism of action of sodium;morpholin-4-ide;nonanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . These interactions can lead to various biological and chemical effects, making the compound valuable for research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to sodium;morpholin-4-ide;nonanedioic acid include other morpholine derivatives and dicarboxylic acids. Examples include:
Morpholine: A simple heterocyclic amine with various industrial and pharmaceutical applications.
Nonanedioic Acid (Azelaic Acid): A dicarboxylic acid used in the production of polymers and as a pharmaceutical agent.
Uniqueness
The uniqueness of this compound lies in its combination of morpholine and nonanedioic acid, resulting in a compound with distinct chemical and physical properties. This combination allows for unique interactions and applications that are not possible with the individual components alone .
Propriétés
Numéro CAS |
125328-98-5 |
|---|---|
Formule moléculaire |
C13H24NNaO5 |
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
sodium;morpholin-4-ide;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C4H8NO.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3-6-4-2-5-1;/h1-7H2,(H,10,11)(H,12,13);1-4H2;/q;-1;+1 |
Clé InChI |
ZOHSMWYMZLZUFQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[N-]1.C(CCCC(=O)O)CCCC(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


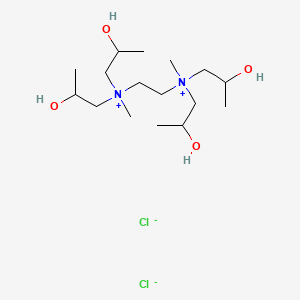
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)


